4-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid 4-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1261891-28-4
VCID: VC11762139
InChI: InChI=1S/C15H13NO4/c1-20-13-8-10(5-6-12(13)15(18)19)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19)
SMILES: COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N)C(=O)O
Molecular Formula: C15H13NO4
Molecular Weight: 271.27 g/mol

4-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid

CAS No.: 1261891-28-4

Cat. No.: VC11762139

Molecular Formula: C15H13NO4

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid - 1261891-28-4

Specification

CAS No. 1261891-28-4
Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
IUPAC Name 4-(3-carbamoylphenyl)-2-methoxybenzoic acid
Standard InChI InChI=1S/C15H13NO4/c1-20-13-8-10(5-6-12(13)15(18)19)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19)
Standard InChI Key RZYJFNRWMDNXED-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N)C(=O)O
Canonical SMILES COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecular formula of 4-(3-aminocarbonylphenyl)-2-methoxybenzoic acid is C15H13NO4, with a molecular weight of 271.27 g/mol. The structure comprises a central benzoic acid moiety substituted with a methoxy group (-OCH3) at position 2 and a 3-carbamoylphenyl group (-C6H4CONH2) at position 4. The carbamoyl group introduces hydrogen-bonding capability, while the methoxy group enhances electron density on the aromatic ring, influencing reactivity and solubility .

Predicted Physicochemical Properties

Based on structurally related compounds, the following properties are anticipated:

PropertyValue/PredictionBasis in Analogous Compounds
Melting Point220–230°CSimilar to (225–228°C)
Boiling Point500–550°C (decomposes)Estimated from and
Density1.3–1.4 g/cm³Comparable to (1.291 g/cm³)
SolubilitySlight in DMSO, methanolAligns with
pKa (Carboxylic Acid)~2.5–3.5Typical for benzoic acid derivatives

The compound’s solubility profile suggests limited aqueous solubility but moderate dissolution in polar aprotic solvents, a trait common among aromatic carboxylic acids .

Synthesis Pathways

Route 1: Ester Hydrolysis and Coupling

  • Methyl 4-Bromo-2-methoxybenzoate Synthesis
    Bromination of methyl 2-methoxybenzoate using N-bromosuccinimide (NBS) under radical conditions yields methyl 4-bromo-2-methoxybenzoate.

  • Suzuki-Miyaura Coupling
    Reacting methyl 4-bromo-2-methoxybenzoate with 3-carbamoylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) forms methyl 4-(3-aminocarbonylphenyl)-2-methoxybenzoate .

  • Ester Hydrolysis
    Hydrolysis of the methyl ester using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/methanol/water mixture produces the target carboxylic acid. This step mirrors methodologies described in , achieving yields >90% under optimized conditions .

Route 2: Direct Carbamoylation

  • Nitration and Reduction
    Nitration of 4-phenyl-2-methoxybenzoic acid at the 3-position, followed by reduction to the amine using hydrogenation (H2/Pd-C).

  • Carbamoylation
    Reaction with acetyl chloride or phosgene introduces the carbamoyl group. This approach, though plausible, risks over-functionalization and requires stringent control .

Applications and Research Significance

Pharmaceutical Intermediates

The compound’s carbamoyl and carboxylic acid groups make it a potential precursor for bioactive molecules. For instance, analogs of this structure are explored in antipsychotic drug development, where aromatic carboxylic acids serve as scaffolds for dopamine receptor antagonists .

Material Science

The hydrogen-bonding capacity of the carbamoyl group could facilitate self-assembly in supramolecular chemistry, enabling applications in crystal engineering or polymer design .

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